molecular formula C17H19N3O4S B11143964 Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Cat. No.: B11143964
M. Wt: 361.4 g/mol
InChI Key: UNCFLAXSXUZVES-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The final product is obtained through esterification reactions involving methylation of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is unique due to its specific functional groups and the combination of the thiazole ring with an ester moiety

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[[2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C17H19N3O4S/c1-11-15(16(23)18-9-14(22)24-3)25-17(19-11)20(12(2)21)10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,23)

InChI Key

UNCFLAXSXUZVES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC(=O)OC

Origin of Product

United States

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